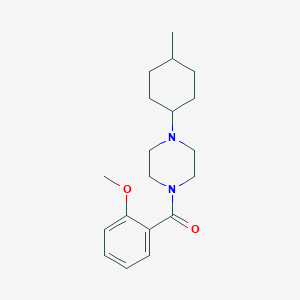
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine, also known as MBMP, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. MBMP belongs to the class of piperazine derivatives that have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is not fully understood. However, it is believed that 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine can increase the levels of neurotransmitters such as serotonin and dopamine in the brain. 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have antioxidant properties, which may protect against oxidative stress-induced damage. Additionally, 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is its high purity and high yield synthesis method, which makes it suitable for use in laboratory experiments. However, one of the limitations of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is its limited solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for research on 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine. One potential direction is to investigate the potential therapeutic applications of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine in the treatment of neurological disorders. Another potential direction is to investigate the mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine in more detail. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine in humans.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with 4-methylcyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of an intermediate product, which is subsequently converted to 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine. The synthesis method has been optimized to yield high purity and high yield of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine.
Applications De Recherche Scientifique
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has been investigated for its potential therapeutic applications in various scientific studies. One of the potential applications of 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine is in the treatment of neurological disorders. Studies have shown that 1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine has neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Propriétés
Nom du produit |
1-(2-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine |
|---|---|
Formule moléculaire |
C19H28N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-7-9-16(10-8-15)20-11-13-21(14-12-20)19(22)17-5-3-4-6-18(17)23-2/h3-6,15-16H,7-14H2,1-2H3 |
Clé InChI |
VNSPAGDXDAWZBG-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
SMILES canonique |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)





![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)